

Cis-1,2-Cyclohexanedicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,2-Cyclohexanedicarboxylic acid**

Cat. No.: **B1198281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **cis-1,2-cyclohexanedicarboxylic acid**, a molecule of significant interest in organic synthesis and materials science. This document covers the historical discovery, detailed physicochemical properties, comprehensive experimental protocols for its synthesis, and its applications. Particular emphasis is placed on providing structured data and visual representations of key processes to facilitate understanding and application in research and development settings.

Discovery and History

The discovery of **cis-1,2-cyclohexanedicarboxylic acid** is intrinsically linked to the pioneering work on hydroaromatic compounds in the late 19th century by German chemist Adolf von Baeyer.^{[1][2][3]} Von Baeyer's research into the reduction of aromatic compounds laid the foundational principles for understanding the structure and reactivity of cyclic aliphatic molecules.^{[1][4]} For his extensive work on organic dyes and hydroaromatic compounds, von Baeyer was awarded the Nobel Prize in Chemistry in 1905.^{[1][2]}

While a singular definitive publication marking the first synthesis of **cis-1,2-cyclohexanedicarboxylic acid** is not readily apparent, its preparation emerged from the broader effort to understand the hydrogenation of benzene and its derivatives. Early methods

for producing **cis-1,2-cyclohexanedicarboxylic acid** involved the catalytic hydrogenation of its aromatic analog, phthalic acid, or its anhydride.^{[5][6]} These early syntheses were crucial in demonstrating the relationship between aromatic and alicyclic compounds, a cornerstone of modern organic chemistry. The work of von Baeyer and his contemporaries, including William Henry Perkin Jr., who also studied under Baeyer, greatly advanced the field of alicyclic chemistry and the synthesis of cyclic compounds.^[7]

Over the years, the synthesis of **cis-1,2-cyclohexanedicarboxylic acid** and its anhydride (hexahydrophthalic anhydride) has been refined, leading to the development of various industrial processes.^{[8][9]} These advancements have been driven by the compound's utility as a precursor in the production of polymers, plasticizers, and resins.^[9]

Physicochemical Properties

Cis-1,2-cyclohexanedicarboxylic acid is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₄	[10][11]
Molecular Weight	172.18 g/mol	[10][11]
CAS Number	610-09-3	[10][11]
Melting Point	188-192 °C	
pK _{a1}	4.34 (at 20 °C)	
pK _{a2}	6.76 (at 20 °C)	
Water Solubility	>2 g/L (at 20 °C)	
Solubility	Soluble in benzene, ethanol, methanol, and ether.	
Appearance	White crystals	[10]
Vapor Pressure	5.78 × 10 ⁻⁷ mmHg (at 25 °C)	

Spectroscopic Data:

- ^1H NMR (400 MHz, DMSO-d₆): Chemical shifts are observed at approximately δ 12.04 (s, 2H, COOH), 2.67 (m, 2H, CH), 1.87 (m, 2H, CH₂), 1.67 (m, 4H, CH₂), and 1.37 (m, 2H, CH₂).
[\[12\]](#)
- Mass Spectrum (GC-MS): The mass spectrum shows characteristic fragmentation patterns for **cis-1,2-cyclohexanedicarboxylic acid**.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Laboratory Synthesis from **cis-1,2-Cyclohexanedicarboxylic Anhydride**

This protocol describes the hydrolysis of the corresponding anhydride to yield the **cis-dicarboxylic acid**.

Materials:

- **cis-1,2-Cyclohexanedicarboxylic anhydride (hexahydrophthalic anhydride)**
- Distilled water
- Hydrochloric acid (optional, for ensuring complete protonation)
- Beaker
- Magnetic stirrer and stir bar
- Heating plate
- Buchner funnel and filter paper
- Crystallizing dish

Procedure:

- Place a known quantity of **cis-1,2-cyclohexanedicarboxylic anhydride** into a beaker.

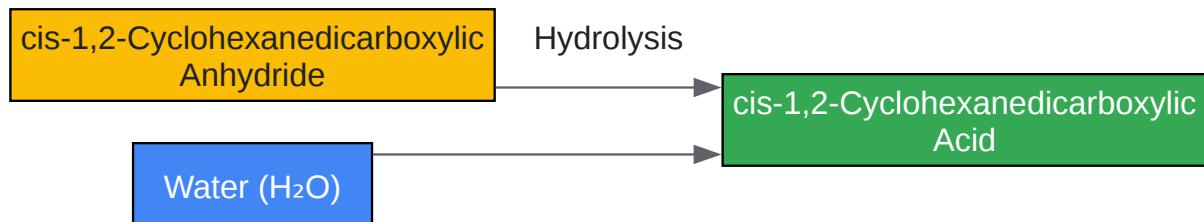
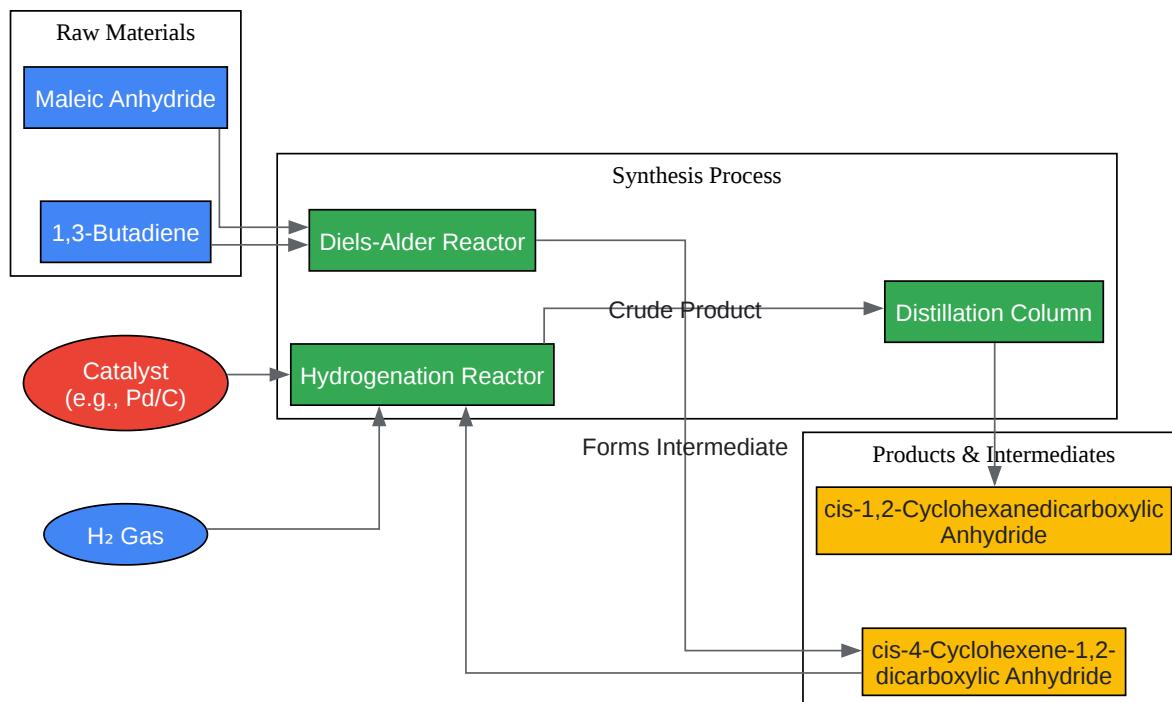
- Add a sufficient amount of distilled water to the beaker to fully dissolve the anhydride upon heating.
- Gently heat the mixture on a heating plate while stirring continuously with a magnetic stirrer until all the solid has dissolved. The hydrolysis of the anhydride to the dicarboxylic acid will occur during this step.
- Once the solid is completely dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
- For enhanced crystallization, cool the solution further in an ice bath.
- Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold distilled water.
- Dry the crystals in a desiccator or a low-temperature oven.

Industrial Synthesis of **cis-1,2-Cyclohexanedicarboxylic Anhydride**

The industrial production of **cis-1,2-cyclohexanedicarboxylic anhydride**, a direct precursor to the acid, is a multi-step process.[\[8\]](#)[\[13\]](#)

Materials:

- Maleic anhydride
- 1,3-Butadiene
- Catalyst (e.g., palladium on a support)
- Solvent (e.g., toluene)
- Hydrogen gas
- Reactor vessels (for Diels-Alder reaction and hydrogenation)



- Distillation column

Procedure:

- Diels-Alder Reaction: Maleic anhydride is reacted with 1,3-butadiene in a suitable solvent within a reactor to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This is a [4+2] cycloaddition reaction.
- Catalytic Hydrogenation: The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride is then transferred to a hydrogenation reactor.[\[14\]](#)
- A catalyst, typically a noble metal such as palladium on a support, is added.[\[8\]](#)
- The reactor is pressurized with hydrogen gas, and the mixture is heated.[\[14\]](#) The double bond in the cyclohexene ring is reduced to a single bond, yielding cis-1,2-cyclohexanedicarboxylic anhydride.
- Purification: The crude product is purified by distillation to remove the catalyst and any byproducts.[\[8\]](#)

Visualizations

Industrial Production Workflow of cis-1,2-Cyclohexanedicarboxylic Anhydride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ias.ac.in [ias.ac.in]
- 2. Johann Friedrich Wilhelm Adolf von Baeyer [chemistry.msu.edu]
- 3. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 6. US3520921A - Preparation of cis-hexahydrophthalic acid from phthalic acid - Google Patents [patents.google.com]
- 7. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. HEXAHYDROPHTHALIC ANHYDRIDE (HHPA) - Ataman Kimya [atamanchemicals.com]
- 10. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 12. cis-Hexahydrophthalic acid(610-09-3) 1H NMR spectrum [chemicalbook.com]
- 13. CN106674172A - Method for preparing hexahydrophthalic anhydride - Google Patents [patents.google.com]
- 14. US4244877A - Process for the preparation of hexahydrophthalic acid anhydride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Cis-1,2-Cyclohexanedicarboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198281#discovery-and-history-of-cis-1-2-cyclohexanedicarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com